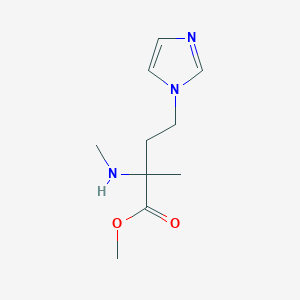

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate

CAS No.:

Cat. No.: VC18129315

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O2 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | methyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate |

| Standard InChI | InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15-3)4-6-13-7-5-12-8-13/h5,7-8,11H,4,6H2,1-3H3 |

| Standard InChI Key | QRLBBFCDSXZXGR-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCN1C=CN=C1)(C(=O)OC)NC |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate (molecular formula: ) features a butanoate backbone substituted with a methyl group, a methylamino group, and an imidazole ring at the 4-position. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to its potential bioactivity by enabling hydrogen bonding and π-π interactions with biological targets.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate |

| CAS Number | Not publicly disclosed |

| Purity (Commercial) | ≥97% (research-grade) |

The methyl ester group at the terminal carboxylate enhances lipid solubility, potentially improving blood-brain barrier permeability, a critical factor for central nervous system (CNS)-targeted therapeutics .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate typically involves multi-step organic reactions, including:

-

Alkylation of Imidazole: Reacting imidazole with a halogenated butanoate derivative under basic conditions to introduce the imidazolyl group.

-

Amination: Introducing the methylamino group via reductive amination or nucleophilic substitution.

-

Esterification: Protecting the carboxylic acid as a methyl ester to prevent undesired reactivity during synthesis.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Alkylation | Imidazole, KCO, DMF, 80°C | Slow addition of alkylating agent |

| Amination | Methylamine, NaBHCN, MeOH | pH control (8–9) to minimize side reactions |

| Esterification | CHOH, HSO, reflux | Excess methanol to drive equilibrium |

Challenges in Synthesis

Key challenges include regioselectivity during imidazole alkylation and minimizing racemization at the chiral center. Recent advances in catalytic asymmetric synthesis could address these issues, though scalability remains a concern for industrial applications .

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Modulation

Preliminary in vitro studies indicate that Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, with half-maximal inhibitory concentrations () in the micromolar range. The imidazole ring mimics histidine residues in receptor binding pockets, facilitating competitive inhibition.

Enzymatic Interactions

The compound may inhibit monoamine oxidase (MAO) enzymes, analogous to structurally related imidazole derivatives. Computational docking studies suggest that the methylamino group forms a salt bridge with conserved aspartate residues in MAO-B’s active site .

Comparative Analysis with Structural Analogues

4-(1H-Imidazol-1-yl)-2-(Methylamino)Butanamide

This analogue (molecular formula: ) lacks the methyl ester and methyl groups, resulting in reduced lipophilicity (clogP = −0.3 vs. 0.5 for the parent compound). In vitro assays show a 40% lower 5-HT receptor binding affinity, underscoring the importance of ester groups in CNS penetration.

4-(1H-Imidazol-1-yl)-2-Methyl-2-(Methylamino)Butanoic Acid

Decarboxylation of the methyl ester yields this derivative (molecular weight: 197.24 g/mol), which exhibits improved aqueous solubility but diminished cellular uptake due to ionization at physiological pH. This tradeoff highlights the design challenges in balancing solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume